Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves a multi-step process:
Formation of the ester bond: This can be achieved by reacting heptadecan-9-ol with octanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the dimethylamino group: This step involves the reaction of the intermediate product with 2-(dimethylamino)ethanol under basic conditions, often using sodium hydride (NaH) as a base.
Attachment of the nonyloxy group: This is typically done through a nucleophilic substitution reaction where the intermediate is reacted with nonyl bromide in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the esterification, nucleophilic substitution, and other necessary reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to obtain the pure compound.
Quality control: Ensuring the final product meets the required specifications through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Nonyl bromide, potassium tert-butoxide (t-BuOK), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, transport, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((2-(2-(dimethylamino)ethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the nonyloxy group contributes to its hydrophobic character, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C48H96N2O5 |
---|---|
Molecular Weight |
781.3 g/mol |
IUPAC Name |
nonyl 8-[2-[2-(dimethylamino)ethoxy]ethyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C48H96N2O5/c1-6-9-12-15-18-27-34-43-54-47(51)37-30-23-19-25-32-39-50(42-45-53-44-41-49(4)5)40-33-26-20-24-31-38-48(52)55-46(35-28-21-16-13-10-7-2)36-29-22-17-14-11-8-3/h46H,6-45H2,1-5H3 |
InChI Key |
DLCYBUOAQTYVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCOCCN(C)C |
Origin of Product |
United States |
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